
Deoxybenzoin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylacetophenone can be synthesized through several methods. One common method involves the Fries rearrangement of phenyl acetate in the presence of a Lewis acid such as aluminum chloride. This reaction typically occurs under anhydrous conditions and at elevated temperatures .
Industrial Production Methods: In industrial settings, 2-Phenylacetophenone is often produced using the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a catalyst like aluminum chloride. This method is favored due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil using oxidizing agents such as nitric acid or copper(II) chloride.
Reduction: It can be reduced to 2-phenyl-1-phenylethanol using reducing agents like sodium borohydride.
Substitution: It can undergo halogenation reactions, such as bromination, to form α-bromo derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, copper(II) chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, pyridine hydrobromide perbromide.
Major Products Formed:
Oxidation: Benzil.
Reduction: 2-Phenyl-1-phenylethanol.
Substitution: α-Bromo-2-phenylacetophenone.
Scientific Research Applications
2-Phenylacetophenone has a wide range of applications in scientific research:
Mechanism of Action
2-Phenylacetophenone acts as a photoinitiator by absorbing light and generating free radicals, which initiate polymerization reactions. It also exhibits efflux pump inhibition activity, which contributes to its antibacterial properties. The molecular targets include bacterial cell membranes and efflux pumps, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Acetophenone: Similar in structure but lacks the additional phenyl group.
Benzoin: Contains a hydroxyl group and is used as a precursor to benzil.
Benzil: An oxidized form of benzoin, used as a photoinitiator.
Uniqueness: 2-Phenylacetophenone is unique due to its dual phenyl groups, which enhance its stability and reactivity in various chemical reactions. Its ability to act as a photoinitiator and its antibacterial properties further distinguish it from similar compounds .
Biological Activity
Deoxybenzoin, a compound derived from benzoin, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, antioxidant, anti-inflammatory, and anticancer effects. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the absence of a hydroxyl group at the benzoin's carbon atom. Its chemical structure can be represented as follows:
This structural modification enhances its lipophilicity and may influence its biological interactions.
Antibacterial Activity
This compound derivatives have shown significant antibacterial properties, particularly against Gram-negative bacteria. A study highlighted the synthesis of novel this compound derivatives that acted as potent inhibitors of the enzyme FabH, crucial for fatty acid biosynthesis in bacteria. These derivatives displayed selective anti-Gram-negative bacterial activities, indicating their potential as new antibacterial agents .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Inhibition Zone (mm) | Target Bacteria |
---|---|---|
19 | 15 | E. coli |
20 | 12 | Pseudomonas aeruginosa |
21 | 10 | Salmonella typhimurium |
Antioxidant Properties
This compound exhibits notable antioxidant activity, making it a candidate for food preservation and cosmetic applications. Research indicates that deoxybenzoins can inhibit tyrosinase activity, which is essential in melanin production and is implicated in various skin disorders .
Table 2: Antioxidant Activity of this compound Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
A | 25 | Scavenging free radicals |
B | 30 | Inhibition of lipid peroxidation |
Anti-inflammatory Effects
In addition to its antibacterial and antioxidant properties, this compound has demonstrated anti-inflammatory effects. One study reported that specific this compound derivatives significantly reduced IL-8 production in gastric mucosal cells induced by inflammatory stimuli . This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Recent investigations into the anticancer potential of this compound derivatives have yielded promising results. A series of BCE-ring-truncated deguelin analogues with a this compound backbone were synthesized and evaluated against various cancer cell lines. Key findings include:
- A549 Cells : Compound 3a exhibited an IC50 of 6.62 µM.
- HCT116 Cells : Compound 8d demonstrated an IC50 of 6.96 µM.
- MCF-7 Cells : Several derivatives showed IC50 values below 10 µM, indicating strong antiproliferative effects .
Table 3: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
3a | A549 | 6.62 |
8d | HCT116 | 6.96 |
8c | MCF-7 | <10 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing deoxybenzoin derivatives, and how can their purity be validated?
- Answer : Friedel-Crafts acylation is a cornerstone method for synthesizing this compound derivatives. For example, reacting 1,3-dimethoxybenzene with phenylacetyl chloride yields 2',4'-dimethoxythis compound, confirmed via H and C NMR (δH 4.12 for CH2; δC 49.6) and mass spectrometry (base peak at m/z 165) . Post-synthesis, purity should be validated using GC (melting range 51–57°C) and HPLC, with attention to residual solvents or byproducts. Storage at 2–8°C under inert gas prevents degradation .
Q. How can researchers safely handle and store this compound to minimize decomposition or side reactions?
- Answer : this compound is light-sensitive; storage in amber glass containers under inert gas (e.g., nitrogen) at 2–10°C is critical. Avoid contact with strong oxidizers (e.g., peroxides) and ensure local exhaust ventilation during handling to prevent dust inhalation. Contaminated surfaces should be cleaned with methanol, followed by ethanol rinsing to remove residues .
Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?
- Answer : NMR spectroscopy is indispensable: the CH2 group in the this compound skeleton appears as a triplet at δH ~4.12 and δC ~49.5. MS fragmentation patterns (e.g., m/z 165 from C-7/C-8 bond cleavage) and IR (C=O stretch ~1680 cm<sup>−1</sup>) further corroborate structural assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound-containing polymers?
- Answer : Conflicting TGA data (e.g., Td5 = 403°C vs. lower values in other studies) may arise from differences in polymerization mechanisms. For example, this compound-based benzoxazines exhibit self-catalyzed cationic polymerization, which alters thermal behavior. Replicate studies using in situ FT-IR and DSC under controlled atmospheres (e.g., nitrogen vs. air) can clarify decomposition pathways .
Q. What experimental design considerations are critical for studying α-alkylation reactions in this compound derivatives?
- Answer : α-Alkylation (e.g., allylation via Wacker oxidation) requires strict anhydrous conditions and catalysts like PdCl2/CuCl. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and optimize stoichiometry to avoid over-alkylation. Counterion effects (e.g., tetrabutylammonium vs. Na<sup>+</sup>) in phase-transfer catalysis can significantly influence yield and regioselectivity .
Q. How can this compound derivatives be leveraged as precursors for antimicrobial agents, and what are key validation steps?
- Answer : this compound hybrids (e.g., triazole-linked derivatives) show promise against multidrug-resistant bacteria. Synthesis involves click chemistry (CuAAC reaction) with azides, followed by MIC assays against S. aureus and E. coli. Validate mechanisms via molecular docking (e.g., binding to DNA gyrase) and compare with control compounds like ciprofloxacin .
Q. What strategies mitigate challenges in reproducing spectral data for novel this compound derivatives isolated from natural sources?
- Answer : Natural product isolation (e.g., from Deguelia hatschbachii) often yields trace quantities, complicating NMR assignments. Use high-field instruments (≥500 MHz) and heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals. Synthetic model compounds (e.g., 2',4'-dimethoxy-8-(propyl-2-one)-deoxybenzoin) provide reference spectra for cross-validation .
Q. Methodological Guidance
- Data Contradiction Analysis : When reconciling conflicting results (e.g., decomposition temperatures), systematically vary experimental parameters (atmosphere, heating rate) and document batch-to-batch variability in starting materials .
- Experimental Reproducibility : Adhere to protocols from peer-reviewed syntheses (e.g., Wacker oxidation conditions in ) and report deviations in supporting information, including raw spectral data .
Properties
IUPAC Name |
1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKCEEWUXHVZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044430 | |
Record name | 1,2-Diphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |
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Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Deoxybenzoin | |
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CAS No. |
451-40-1 | |
Record name | 2-Phenylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Deoxybenzoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451401 | |
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Record name | Deoxybenzoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deoxybenzoin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,2-Diphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |
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Record name | Deoxybenzoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.541 | |
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Record name | DEOXYBENZOIN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17V6C9PZX | |
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Retrosynthesis Analysis
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